molecular formula C14H23NO B7498971 (2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol

(2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol

Cat. No.: B7498971
M. Wt: 221.34 g/mol
InChI Key: WNVDRJODWJWSPF-LLVKDONJSA-N
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Description

(2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a propanol backbone with a tert-butylphenyl group and a methylamino group attached, making it a versatile molecule for different chemical reactions and applications.

Properties

IUPAC Name

(2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-11(16)9-15-10-12-5-7-13(8-6-12)14(2,3)4/h5-8,11,15-16H,9-10H2,1-4H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVDRJODWJWSPF-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=C(C=C1)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNCC1=CC=C(C=C1)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzyl chloride and ®-2-amino-1-propanol.

    Nucleophilic Substitution: The 4-tert-butylbenzyl chloride undergoes a nucleophilic substitution reaction with ®-2-amino-1-propanol in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the desired product, this compound.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of flow microreactor systems can provide a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

(2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol: The enantiomer of the compound with opposite stereochemistry.

    4-tert-butylbenzylamine: Lacks the propanol backbone but shares the tert-butylbenzyl group.

    Propranolol: A beta-blocker with a similar propanol backbone but different substituents.

Uniqueness

(2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol is unique due to its specific stereochemistry and the presence of both a tert-butylphenyl group and a methylamino group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

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